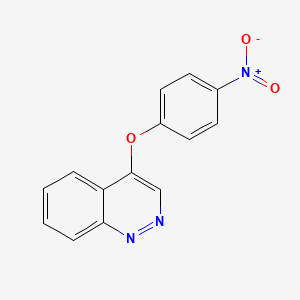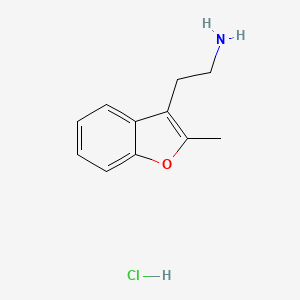![molecular formula C11H14ClNO4 B1379384 2-アミノ-3-[4-(カルボキシメチル)フェニル]プロパン酸塩酸塩 CAS No. 1803572-24-8](/img/structure/B1379384.png)
2-アミノ-3-[4-(カルボキシメチル)フェニル]プロパン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 . . This compound is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications due to its unique properties.
科学的研究の応用
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving amino acid metabolism and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
Target of Action
It’s structurally related to phenylalanine, which is known to interact with phenylalanine hydroxylase .
Mode of Action
Considering its structural similarity to phenylalanine, it might interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine
Biochemical Pathways
If it does interact with phenylalanine hydroxylase as hypothesized, it could potentially influence the phenylalanine to tyrosine conversion pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride typically involves the reaction of phenylalanine with chloroacetic acid under basic conditions to introduce the carboxymethyl group . The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
類似化合物との比較
Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group instead of a carboxymethyl group.
4-Azidomethylphenylalanine: A derivative with an azido group, used in click chemistry.
Uniqueness
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride is unique due to its carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with the parent compound or other derivatives .
特性
IUPAC Name |
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQUHPFJRUJHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
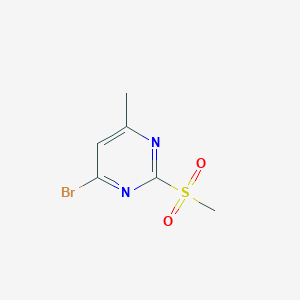
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

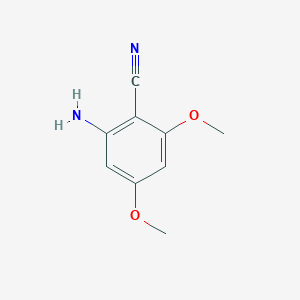
![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)


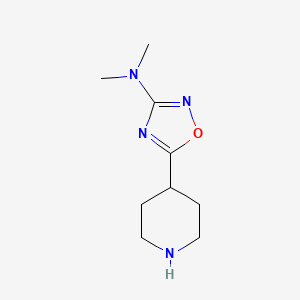
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
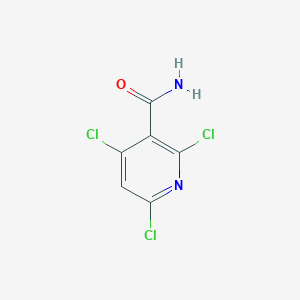
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
